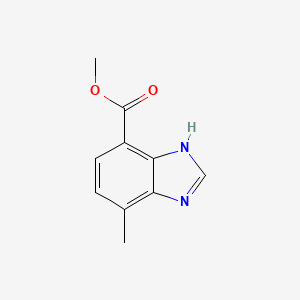
Methyl 4-methyl-1H-benzimidazole-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-methyl-1H-benzimidazole-7-carboxylate is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound, in particular, has garnered interest due to its potential pharmaceutical applications and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-1H-benzimidazole-7-carboxylate typically involves the condensation of o-phenylenediamine with methyl 4-methyl-3-oxobutanoate under acidic conditions . The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures high efficiency and reproducibility in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-methyl-1H-benzimidazole-7-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Amines, alcohols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities and chemical properties .
Aplicaciones Científicas De Investigación
Methyl 4-methyl-1H-benzimidazole-7-carboxylate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Methyl 4-methyl-1H-benzimidazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 1-[(2’-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate
- Methyl 2-ethoxy-1-((2’-(N-hydroxycarbamimidoyl)-[1,1’-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate
Uniqueness
Methyl 4-methyl-1H-benzimidazole-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H10N2O2 |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
methyl 7-methyl-3H-benzimidazole-4-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-4-7(10(13)14-2)9-8(6)11-5-12-9/h3-5H,1-2H3,(H,11,12) |
Clave InChI |
IAVUCCIRHLGKCG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1)C(=O)OC)NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



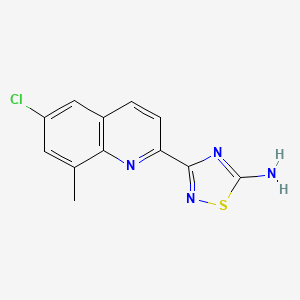
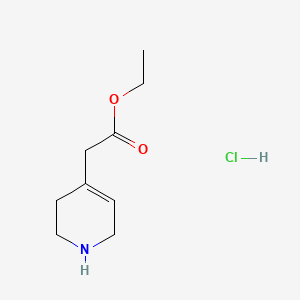


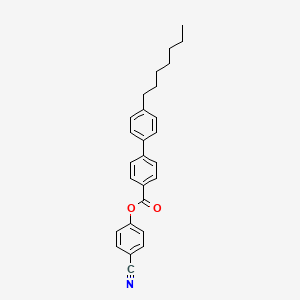
![tert-Butyl (2-formyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)carbamate](/img/structure/B13933920.png)
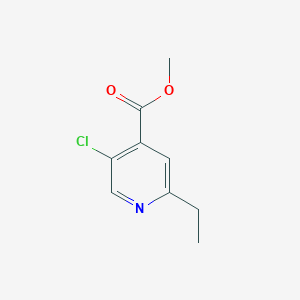
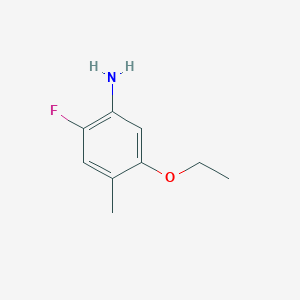

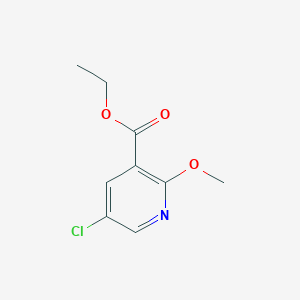

![4,4,5,5-Tetramethyl-2-[6-(4-phenylphenyl)dibenzothiophen-4-yl]-1,3,2-dioxaborolane](/img/structure/B13933951.png)
![[(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methylbenzenesulfonate](/img/structure/B13933961.png)
